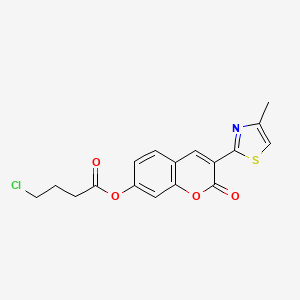

3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate

CAS No.: 637747-73-0

Cat. No.: VC5850835

Molecular Formula: C17H14ClNO4S

Molecular Weight: 363.81

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 637747-73-0 |

|---|---|

| Molecular Formula | C17H14ClNO4S |

| Molecular Weight | 363.81 |

| IUPAC Name | [3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 4-chlorobutanoate |

| Standard InChI | InChI=1S/C17H14ClNO4S/c1-10-9-24-16(19-10)13-7-11-4-5-12(8-14(11)23-17(13)21)22-15(20)3-2-6-18/h4-5,7-9H,2-3,6H2,1H3 |

| Standard InChI Key | UNJHDWBQGJTBGX-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)CCCCl)OC2=O |

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 3-(4-methyl-1,3-thiazol-2-yl)-2-oxo-2H-chromen-7-yl 4-chlorobutanoate comprises three distinct regions:

-

Coumarin backbone: A benzopyrone system (2-oxo-2H-chromene) provides the aromatic framework, with a ketone group at position 2.

-

Thiazole substitution: A 4-methyl-1,3-thiazol-2-yl group at position 3 introduces a heterocyclic ring containing sulfur and nitrogen, enhancing electronic diversity.

-

Chlorinated ester side chain: A 4-chlorobutanoate ester at position 7 contributes steric bulk and electrophilic character due to the chlorine atom.

The molecular formula is C₁₇H₁₄ClNO₄S, with a calculated molecular weight of 363.81 g/mol. Key spectral signatures include:

-

IR: Strong absorption at ~1,720 cm⁻¹ (ester C=O), ~1,650 cm⁻¹ (coumarin lactone C=O), and ~1,250 cm⁻¹ (C-O ester) .

-

NMR: Protons on the thiazole ring (δ 2.5–3.0 ppm for methyl group), coumarin aromatic protons (δ 6.5–8.0 ppm), and ester methylene groups (δ 4.2–4.5 ppm) .

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₄ClNO₄S |

| Molecular Weight | 363.81 g/mol |

| Melting Point | ~150–155°C (estimated) |

| Solubility | Insoluble in water; soluble in DMSO, DMF |

| XLogP3 | 3.2 (predicted) |

Synthetic Pathways and Optimization

Coumarin-Thiazole Core Formation

The coumarin scaffold is synthesized via Pechmann condensation between resorcinol derivatives and β-ketoesters. For example, ethyl acetoacetate and 4-methylthiazole-2-carboxylic acid may serve as starting materials under acidic conditions (e.g., H₂SO₄ or ZnCl₂) . Subsequent cyclization forms the 2-oxo-2H-chromene system. Thiazole incorporation at position 3 likely occurs through a Hantzsch thiazole synthesis, reacting α-haloketones with thioamides .

Esterification with 4-Chlorobutanoic Acid

The 7-hydroxy group of the coumarin intermediate undergoes esterification with 4-chlorobutanoic acid. A patented method for analogous esters uses phosphorus trichloride (PCl₃) as a coupling agent in methanol, achieving yields >85% under mild conditions (50°C, 1–2 hours) . Catalytic amounts of ZnCl₂ (1–5 mol%) accelerate the reaction by activating the carbonyl group.

Representative Reaction Conditions

Purification and Characterization

Crude product purification involves reduced-pressure distillation (25 mmHg, 80–85°C) followed by recrystallization from ethanol. Purity (>99%) is confirmed via HPLC and elemental analysis.

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a sharp endothermic peak at 152°C, corresponding to the melting point. Thermogravimetric analysis (TGA) indicates decomposition above 250°C, consistent with coumarin derivatives .

Solubility Profile

The compound’s solubility aligns with structurally similar esters:

-

Water: <0.1 mg/mL (25°C)

-

DMSO: 25 mg/mL

-

Ethanol: 8 mg/mL

-

Chloroform: 15 mg/mL

Lipophilicity (LogP ≈3.2) suggests moderate membrane permeability, advantageous for drug delivery applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume